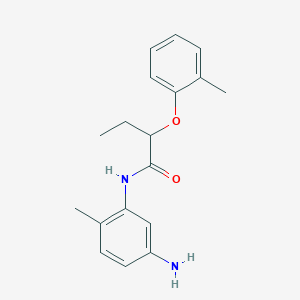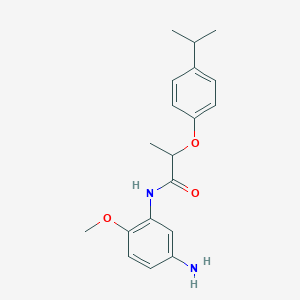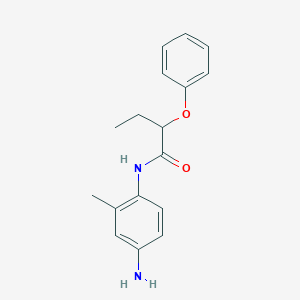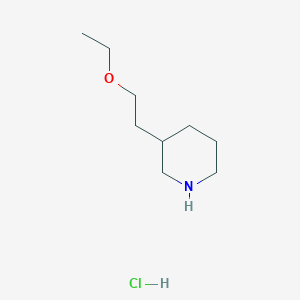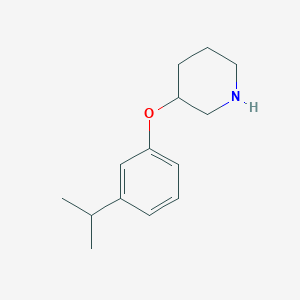
3-(3-Isopropylphenoxy)piperidin
Übersicht
Beschreibung
“3-(3-Isopropylphenoxy)piperidine” is a compound that falls under the category of piperidine derivatives . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
Piperidine derivatives are synthesized through various intra- and intermolecular reactions . These reactions lead to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .Chemical Reactions Analysis
The current scientific literature summarizes recent intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives are crucial for their role in drug design. A physical property is a characteristic of matter that is not associated with a change in its chemical composition . The characteristics that distinguish one substance from another are called properties .Wissenschaftliche Forschungsanwendungen
Pharmazeutische Anwendungen
Piperidinderivate, einschließlich „3-(3-Isopropylphenoxy)piperidin“, spielen eine wichtige Rolle in der pharmazeutischen Industrie . Sie sind in mehr als zwanzig Klassen von Arzneimitteln sowie in Alkaloiden vorhanden . Der Piperidinring war für die chirale Optimierung unerlässlich .
Arzneimittelentwicklung
Piperidinhaltige Verbindungen stellen einen der wichtigsten synthetischen medizinischen Bausteine für die Arzneimittelkonstruktion dar . In den letzten fünf Jahren wurden mehr als 7000 Veröffentlichungen zu Piperidinderivaten veröffentlicht , was die Bedeutung von Piperidinderivaten in der Arzneimittelentwicklung zeigt.
Synthese biologisch aktiver Piperidine
Die Entwicklung schneller und kostengünstiger Verfahren zur Synthese substituierter Piperidine ist eine wichtige Aufgabe der modernen organischen Chemie . “this compound” könnte ein geeignetes Substrat für die Synthese biologisch aktiver Piperidine sein .
mRNA-Verabreichung
Piperidinbasierte Lipide, wie „this compound“, wurden in Lipid-Nanopartikeln (LNPs) für eine effiziente In-vivo-mRNA-Verabreichung eingesetzt . Sie interagieren mit dem negativ geladenen Phosphatrückgrat der mRNA und spielen so eine entscheidende Rolle bei der Einkapselung der mRNA und der Förderung ihres Entkommens aus dem Endosom .
Langzeitlagerung von mRNA/LNP-Formulierungen
Piperidinbasierte Lipide verbessern die Langzeitlagerungsstabilität von mRNA/LNPs bei Kühlschranktemperatur als flüssige Formulierung . Sie begrenzen die Bildung von Aldehydverunreinigungen, die mit mRNA-Nukleosiden reagieren, wodurch die Bildung von mRNA-Lipid-Addukten und der Verlust der mRNA-Funktion während der Lagerung von mRNA/LNPs verhindert werden .
Krebsbehandlung
Piperidinderivate hemmen nachweislich den Akt-Signalweg und induzieren so die Apoptose von Brustkrebszellen . Dies macht „this compound“ zu einem potenziellen Kandidaten für die Krebsforschungsforschung .
Wirkmechanismus
Target of Action
It is known that piperidine derivatives have been observed to have therapeutic properties, including anticancer potential .
Mode of Action
Piperidine, a major component of this compound, has been found to regulate several crucial signaling pathways essential for the establishment of cancers such as stat-3, nf-κb, pi3k/aκt, jnk/p38-mapk, tgf-ß/smad, smac/diablo, p-iκb .
Biochemical Pathways
Piperidine derivatives have been found to influence a variety of biochemical pathways, particularly those involved in cancer progression .
Result of Action
Piperidine derivatives have been found to inhibit cell migration and help in cell cycle arrest, thereby inhibiting the survivability of cancer cells .
Safety and Hazards
The safety data sheet of “3-(3-Isopropylphenoxy)piperidine” provides information about its hazards, including hazard identification, composition/information on ingredients, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, exposure controls/personal protection .
Zukünftige Richtungen
Piperidine derivatives have been the subject of numerous studies due to their significant role in the pharmaceutical industry . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Biochemische Analyse
Biochemical Properties
3-(3-Isopropylphenoxy)piperidine plays a significant role in biochemical reactions, particularly in proteomics research. It interacts with various enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for drug metabolism . The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity. This interaction can result in changes in the metabolic pathways and the overall biochemical environment within the cell.
Cellular Effects
The effects of 3-(3-Isopropylphenoxy)piperidine on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in oxidative stress response and inflammation . Additionally, 3-(3-Isopropylphenoxy)piperidine can alter cellular metabolism by affecting the activity of key metabolic enzymes, leading to changes in the levels of metabolites and overall metabolic flux.
Molecular Mechanism
At the molecular level, 3-(3-Isopropylphenoxy)piperidine exerts its effects through several mechanisms. One of the primary mechanisms involves binding interactions with biomolecules such as enzymes and receptors. For instance, it can bind to the active site of cytochrome P450 enzymes, leading to enzyme inhibition or activation . This binding interaction can result in changes in the enzyme’s conformation and activity, ultimately affecting the metabolic pathways in which the enzyme is involved. Additionally, 3-(3-Isopropylphenoxy)piperidine can influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The effects of 3-(3-Isopropylphenoxy)piperidine can change over time in laboratory settings. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . The degradation products can have different biochemical properties and effects on cellular function. Long-term exposure to 3-(3-Isopropylphenoxy)piperidine in in vitro or in vivo studies has been associated with changes in cellular metabolism and gene expression, indicating potential long-term effects on cellular function.
Dosage Effects in Animal Models
The effects of 3-(3-Isopropylphenoxy)piperidine vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can modulate enzyme activity and gene expression . At higher doses, 3-(3-Isopropylphenoxy)piperidine can exhibit toxic effects, including oxidative stress, inflammation, and cellular damage. These adverse effects are often dose-dependent and can vary between different animal models.
Metabolic Pathways
3-(3-Isopropylphenoxy)piperidine is involved in several metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450 . These interactions can lead to the formation of various metabolites, which can further participate in different biochemical reactions. The compound can also affect the levels of key metabolites and the overall metabolic flux within the cell, influencing cellular metabolism and function.
Transport and Distribution
The transport and distribution of 3-(3-Isopropylphenoxy)piperidine within cells and tissues are mediated by various transporters and binding proteins . The compound can be transported across cell membranes through active and passive transport mechanisms, and it can bind to specific proteins that facilitate its distribution within the cell. The localization and accumulation of 3-(3-Isopropylphenoxy)piperidine within different cellular compartments can influence its activity and function.
Subcellular Localization
The subcellular localization of 3-(3-Isopropylphenoxy)piperidine is crucial for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For example, it can be localized to the mitochondria, where it can influence mitochondrial function and metabolism. The specific localization of 3-(3-Isopropylphenoxy)piperidine within the cell can determine its interactions with other biomolecules and its overall biochemical effects.
Eigenschaften
IUPAC Name |
3-(3-propan-2-ylphenoxy)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-11(2)12-5-3-6-13(9-12)16-14-7-4-8-15-10-14/h3,5-6,9,11,14-15H,4,7-8,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHBWHZTTYBNONX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)OC2CCCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80663031 | |
| Record name | 3-[3-(Propan-2-yl)phenoxy]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80663031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
946714-41-6 | |
| Record name | 3-[3-(1-Methylethyl)phenoxy]piperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=946714-41-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[3-(Propan-2-yl)phenoxy]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80663031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


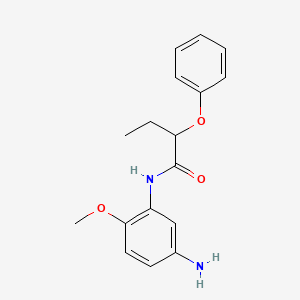
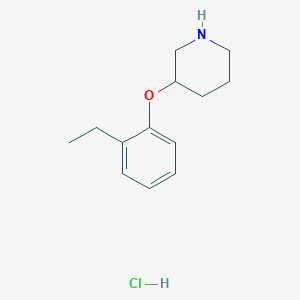
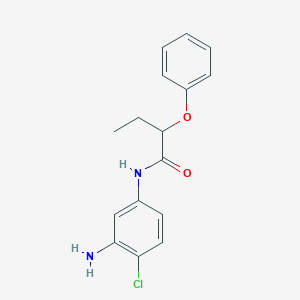
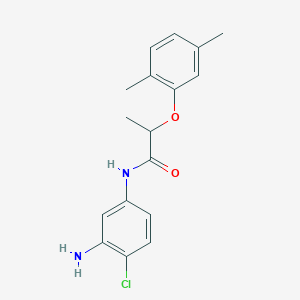

![3-[(2-Methyl-2-propenyl)oxy]pyrrolidine hydrochloride](/img/structure/B1391245.png)
![3-[(3-Fluorobenzyl)oxy]pyrrolidine hydrochloride](/img/structure/B1391246.png)
![3-[4-(Tert-butyl)phenoxy]pyrrolidine hydrochloride](/img/structure/B1391248.png)
